molecular formula C14H17N3O4S2 B2640906 Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate CAS No. 937698-72-1

Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate

Cat. No. B2640906
CAS RN: 937698-72-1
M. Wt: 355.43
InChI Key: NNZMFQKHLIFUGW-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H17N3O4S2 and its molecular weight is 355.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of thiazolidinone derivatives involve complex chemical reactions aimed at producing compounds with specific biological activities. For instance, Spoorthy et al. (2021) described the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates through a series of reactions starting from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate. These compounds were characterized using NMR, IR, Mass spectral data, and elemental analysis, highlighting the detailed steps involved in obtaining and identifying novel thiazolidinone derivatives (Spoorthy et al., 2021).

Biological Activities

  • Thiazolidinone derivatives have been explored for their antimicrobial and anticancer activities. For example, Kaminskyy et al. (2016) investigated the antifibrotic and anticancer action of amino(imino)thiazolidinone derivatives. They identified compounds with significant antifibrotic activity without possessing anticancer effects, suggesting a potential for developing treatments for fibrosis (Kaminskyy et al., 2016).
  • Another study by Havrylyuk et al. (2010) focused on antitumor screening of novel 4-thiazolidinones containing a benzothiazole moiety, revealing compounds with activity against various cancer cell lines, including leukemia and melanoma. This emphasizes the role of thiazolidinone derivatives in developing potential anticancer agents (Havrylyuk et al., 2010).

Mechanism of Action

Target of Action

The primary target of Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate is the N-methyl-d-aspartate (NMDA) receptor . NMDA receptors are ligand-gated ion channels that mediate a slow, Ca2+ permeable component of excitatory synaptic currents . These receptors are involved in several important brain functions, including learning and memory .

Mode of Action

Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate acts as a negative allosteric modulator (NAM) of the NMDA receptor . It prevents large degree receptor activation in the presence of high level Glu/Gly, while augmenting receptor activation at low level Glu/Gly . This modulation reduces the overall current that flows after receptor activation and the flux of Ca2+ ion relative to monovalent cations .

Biochemical Pathways

The modulation of NMDA receptors by Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate affects the calcium signaling pathway . By reducing the Ca2+ permeability of the NMDA receptors, it attenuates the downstream effects of calcium signaling, which include various cellular processes such as synaptic plasticity, gene expression, and cell survival .

Pharmacokinetics

It is soluble in dmso, suggesting that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate’s action include a reduction in the overall current that flows after NMDA receptor activation and a decrease in the flux of Ca2+ ions relative to monovalent cations . This modulation of NMDA receptor function could be beneficial in conditions where attenuation of NMDA receptor function is desired, such as neurodegenerative disease and acute injury .

properties

IUPAC Name

methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-4-7-6(2)22-12(10(7)13(20)21-3)16-9(18)5-8-11(19)17-14(15)23-8/h8H,4-5H2,1-3H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZMFQKHLIFUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N=C(S2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate

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